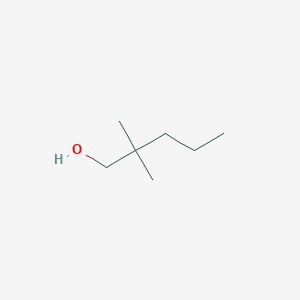

2,2-Dimethylpentan-1-ol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,2-dimethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-5-7(2,3)6-8/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOMCRXZFDHJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178363 | |

| Record name | 2,2-Dimethylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2370-12-9 | |

| Record name | 2,2-Dimethyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoheptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoheptanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOHEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM625Z2MXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylpentan-1-ol

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Dimethylpentan-1-ol, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, outlines general experimental methodologies for property determination, and includes a logical workflow for the physicochemical characterization of the compound.

Core Physicochemical Properties

This compound, also known as neoheptanol, is a branched-chain primary alcohol.[1][2] Its structure, featuring two methyl groups on the second carbon of the pentane (B18724) chain, imparts unique steric and physicochemical characteristics compared to its linear isomers.[1][3] It is a colorless liquid at room temperature with a mild, fruity, or alcoholic odor and sees use as a solvent and an intermediate in organic synthesis, including the production of fragrances and flavors.[1][3][4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound compiled from various sources. It is important to note that some variation exists in the reported values, which can be attributed to different experimental conditions and measurement techniques.

| Property | Value | Units |

| General | ||

| Molecular Formula | C₇H₁₆O | |

| Molecular Weight | 116.20 g/mol | g/mol |

| CAS Number | 2370-12-9 | |

| Appearance | Colorless liquid | |

| Odor | Mild alcoholic/fruity | |

| Physical Properties | ||

| Boiling Point | 146.6 - 160.4 | °C |

| Melting Point | -60.00 to -30.45 | °C |

| Density | 0.82 - 0.83 | g/cm³ |

| Vapor Pressure | 1.81 | mmHg at 25°C |

| Refractive Index | 1.421 - 1.4251 | |

| Solubility | ||

| Water Solubility | Moderately soluble (0.03 M) | mol/L |

| Organic Solvents | Soluble in ethanol, hexane | |

| Other Properties | ||

| pKa | 15.24 (Predicted) | |

| Flash Point | 49.4 | °C |

| LogP | 1.805 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 |

[Sources:[2][3][4][5][6][7][8][9]]

Experimental Protocols for Physicochemical Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation .

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head leading to the condenser.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

-

The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Determination of Melting Point

For substances that are solid at room temperature, a capillary tube method using a melting point apparatus is standard. Since this compound has a low melting point, a cryostat would be necessary.

Apparatus:

-

Melting point apparatus with a controlled heating block and a viewing lens

-

Capillary tubes

-

Low-temperature thermometer or thermocouple

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

A small amount of the solidified sample is introduced into a capillary tube.

-

The capillary tube is placed in the melting point apparatus, which has been pre-cooled.

-

The temperature is slowly increased.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer .

Pycnometer Method:

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with distilled water of a known temperature, and its mass is measured. The density of water at this temperature is known.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature, and its mass is measured.

-

The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_water) * Density_water

Determination of Solubility

The solubility of this compound in water can be determined by the shake-flask method .

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, and the undissolved portion is separated from the aqueous solution by centrifugation or filtration.

-

The concentration of this compound in the clear aqueous phase is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.

References

- 1. This compound | 2370-12-9 | Benchchem [benchchem.com]

- 2. Buy this compound | 2370-12-9 [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. guidechem.com [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound CAS#: 2370-12-9 [amp.chemicalbook.com]

- 8. 2,2-dimethyl-1-pentanol [stenutz.eu]

- 9. guidechem.com [guidechem.com]

A Comprehensive Technical Guide to the Synthesis of 2,2-Dimethylpentan-1-ol from 2,2-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2,2-Dimethylpentan-1-ol from its corresponding aldehyde, 2,2-dimethylpentanal (B85100). The core of this transformation lies in the reduction of the aldehyde functional group to a primary alcohol. This document outlines the primary synthetic routes, including detailed experimental protocols, a comparative analysis of common reducing agents, and the necessary purification techniques.

Introduction

The synthesis of this compound, a branched primary alcohol, from 2,2-dimethylpentanal is a fundamental transformation in organic chemistry. The presence of a sterically hindered gem-dimethyl group adjacent to the carbonyl function in the starting material presents unique considerations for reagent selection and reaction optimization. The primary methods for achieving this reduction are through the use of hydride-donating reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), or via catalytic hydrogenation. The choice of method depends on factors such as scale, desired selectivity, and available laboratory infrastructure.

Reaction Pathway and Mechanism

The fundamental chemical transformation is the reduction of an aldehyde to a primary alcohol. This process involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the carbonyl group.

With hydride reagents like sodium borohydride or lithium aluminum hydride, the reaction proceeds via a nucleophilic addition mechanism. A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of 2,2-dimethylpentanal. This results in the formation of a tetrahedral alkoxide intermediate. A subsequent aqueous or mildly acidic workup protonates the alkoxide to yield the final product, this compound.

Comparative Analysis of Synthetic Routes

The choice of reducing agent is critical for the successful synthesis of this compound. Below is a comparison of the most common methods.

| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation |

| Reactivity | Mild and selective for aldehydes and ketones.[1][2] | Strong and non-selective; reduces a wide range of carbonyls and other functional groups.[3][4] | Reactivity depends on catalyst and conditions; can be highly selective. |

| Solvent | Protic solvents (e.g., methanol (B129727), ethanol, water).[2] | Anhydrous aprotic solvents (e.g., diethyl ether, THF).[4] | Various organic solvents (e.g., ethanol, ethyl acetate). |

| Safety | Relatively safe to handle.[2] | Highly reactive with water and protic solvents; pyrophoric.[4] | Requires handling of flammable hydrogen gas under pressure. |

| Workup | Simple aqueous quench. | Cautious, multi-step aqueous/acidic quench. | Filtration to remove the catalyst. |

| Yield | Generally high for unhindered aldehydes. | Generally very high. | Typically high, but catalyst-dependent. |

| Purity | Good, with minimal side products. | High, but requires strict anhydrous conditions. | High, with easy removal of the catalyst. |

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound. Researchers should perform their own optimizations based on their specific experimental setup and purity requirements.

Reduction using Sodium Borohydride (NaBH₄)

This method is often preferred for its safety and ease of use.

Materials:

-

2,2-dimethylpentanal

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethylpentanal (1 equivalent) in methanol (10 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to quench the excess NaBH₄.

-

Acidify the mixture to pH ~5 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by distillation or column chromatography if necessary.

Reduction using Lithium Aluminum Hydride (LiAlH₄)

This method is highly effective but requires stringent anhydrous conditions due to the high reactivity of LiAlH₄.[3][4]

Materials:

-

2,2-dimethylpentanal

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Deionized water

-

15% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert atmosphere setup (e.g., nitrogen or argon), round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.

-

Suspend LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2,2-dimethylpentanal (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the sequential dropwise addition of:

-

Deionized water (X mL, where X is the mass of LiAlH₄ in grams)

-

15% NaOH solution (X mL)

-

Deionized water (3X mL)

-

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the precipitate and wash it thoroughly with diethyl ether or THF.

-

Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by distillation or column chromatography.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows.

Conclusion

The synthesis of this compound from 2,2-dimethylpentanal is a straightforward reduction that can be effectively achieved using standard laboratory reagents. The choice between sodium borohydride and lithium aluminum hydride will primarily depend on the desired safety profile, the scale of the reaction, and the presence of other functional groups in more complex substrates. For most applications, the milder and safer sodium borohydride is the reagent of choice. Catalytic hydrogenation offers a scalable and clean alternative, provided the necessary equipment is available. The provided protocols offer a solid foundation for researchers to develop a robust and efficient synthesis of this sterically hindered primary alcohol.

References

An In-depth Technical Guide to 2,2-Dimethylpentan-1-ol (CAS: 2370-12-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethylpentan-1-ol (CAS: 2370-12-9), a branched-chain primary alcohol. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and application, and presents relevant safety information. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using workflow diagrams.

Chemical and Physical Properties

This compound, also known as neoheptanol, is a colorless liquid with a mild alcoholic odor.[1] Its branched structure, featuring a quaternary carbon atom, imparts unique physical and chemical properties compared to its linear isomers.[1][2] These properties are crucial for its application as a solvent, a chemical intermediate, and in the formulation of various products.[3][4]

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 2370-12-9 | [5] |

| Molecular Formula | C₇H₁₆O | [4] |

| Molecular Weight | 116.20 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | Neoheptanol, 2,2-Dimethyl-1-pentanol | [5] |

| InChI | InChI=1S/C7H16O/c1-4-5-7(2,3)6-8/h8H,4-6H2,1-3H3 | [5] |

| InChIKey | QTOMCRXZFDHJOL-UHFFFAOYSA-N | [5] |

| SMILES | CCCC(C)(C)CO | [6] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 153 °C | [6] |

| Melting Point | Not available | [6] |

| Density | Not available | [6] |

| Refractive Index | 1.4251 | [6] |

| Solubility | Moderately soluble in water; soluble in organic solvents | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are provided below. These protocols are based on established chemical principles and published experimental data.

Synthesis of this compound

Two primary synthetic routes to this compound are the reduction of a corresponding ketone and a Grignard reaction.

This method involves the reduction of a ketone to a primary alcohol using a hydride-based reducing agent such as sodium borohydride (B1222165).[2][7]

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethylpentan-3-one in methanol.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions. The reaction is exothermic and will cause bubbling.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding water, followed by a dilute acid (e.g., 1M HCl) to neutralize the mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.[3]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[3] Further purification can be achieved by distillation.

A Grignard reaction provides an alternative route to synthesize this compound. A plausible method involves the reaction of tert-butylmagnesium chloride with propylene (B89431) oxide.[1]

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagent by adding tert-butyl chloride dropwise to a suspension of magnesium turnings in anhydrous diethyl ether.

-

Reaction with Epoxide: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of propylene oxide in anhydrous diethyl ether dropwise to the Grignard reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the product with diethyl ether.

-

Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase to obtain the crude product, which can be purified by distillation.

Application in Mineral Processing: Reverse Flotation

This compound shows potential as a collector in the reverse flotation process for separating smithsonite (B87515) (ZnCO₃) from dolomite (B100054) (CaMg(CO₃)₂).[2] In this process, the collector selectively renders the dolomite hydrophobic, allowing it to be floated away from the desired smithsonite.

Experimental Protocol:

-

Ore Preparation: Grind the smithsonite-dolomite ore to a particle size suitable for flotation (e.g., -74 µm).

-

Pulp Formation: Prepare a pulp by mixing the ground ore with water in a flotation cell to a specific solids concentration.

-

pH Adjustment: Adjust the pulp pH to the desired alkaline condition (e.g., pH 9-11) using a suitable pH regulator like NaOH.[8]

-

Collector Addition: Add this compound as the collector to the pulp and condition for a set period to allow for adsorption onto the mineral surfaces.

-

Frother Addition: Add a frother (e.g., MIBC) to the pulp to aid in the formation of a stable froth.[9]

-

Flotation: Introduce air into the flotation cell to generate bubbles. The hydrophobic dolomite particles will attach to the air bubbles and rise to the surface, forming a froth.

-

Froth Collection: Skim off the froth containing the dolomite.

-

Product Collection: The remaining pulp is enriched in smithsonite.

-

Analysis: Analyze the froth and the remaining pulp to determine the efficiency of the separation.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

References

- 1. This compound | 2370-12-9 | Benchchem [benchchem.com]

- 2. Buy this compound | 2370-12-9 [smolecule.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. chem.mtu.edu [chem.mtu.edu]

A Comprehensive Technical Guide to the Structural Isomers of C7H16O Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural isomers of C7H16O alcohols. The document outlines their physicochemical properties, spectroscopic signatures for identification, and detailed experimental protocols for their synthesis and separation. This information is crucial for professionals in chemical research and drug development who require a thorough understanding of these compounds for various applications, from synthetic chemistry to pharmacology.

Structural Isomers of C7H16O Alcohols

There are numerous structural isomers of C7H16O that exist as alcohols. These isomers can be broadly classified into primary, secondary, and tertiary alcohols based on the substitution of the carbon atom bearing the hydroxyl group. The isomers exhibit a wide range of structural diversity, from straight-chain heptanols to highly branched dimethylpentanols and ethylpentanols. A comprehensive list of these isomers is provided in the following sections.

Physicochemical Properties

The structural variations among the C7H16O alcohol isomers lead to significant differences in their physicochemical properties, such as boiling point, melting point, and density. Generally, straight-chain alcohols exhibit higher boiling points due to stronger van der Waals forces compared to their branched-chain counterparts.[1][2][3] Increased branching reduces the surface area of the molecule, leading to weaker intermolecular forces and consequently lower boiling points.[1][3] The solubility of these alcohols in water decreases as the carbon chain length effectively increases, while branching can lead to increased solubility.[1][2]

For example, 3-ethyl-3-pentanol, a tertiary alcohol, has a boiling point of 140-142 °C and a density of 0.82 g/cm³.[4]

A summary of available quantitative data for various C7H16O alcohol isomers is presented in Table 1.

Table 1: Physicochemical Properties of Selected C7H16O Alcohol Isomers

| IUPAC Name | Structure Type | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Heptan-1-ol | Primary | 175-176 | -34.1 | 0.822 |

| Heptan-2-ol | Secondary | 158-161 | -33 | 0.817 |

| Heptan-3-ol | Secondary | 155-158 | -57 | 0.819 |

| Heptan-4-ol | Secondary | 154-156 | -40 | 0.818 |

| 2-Methylhexan-1-ol | Primary | 165-166 | - | 0.825 |

| 3-Methylhexan-1-ol | Primary | 168-170 | - | 0.826 |

| 4-Methylhexan-1-ol | Primary | 169-171 | - | 0.824 |

| 5-Methylhexan-1-ol | Primary | 167-168 | - | 0.823 |

| 2-Methylhexan-2-ol | Tertiary | 141-142 | - | 0.814 |

| 3-Methylhexan-3-ol | Tertiary | 143-145 | - | 0.827 |

| 2,2-Dimethylpentan-1-ol | Primary | 160-161 | - | 0.832 |

| 2,3-Dimethylpentan-2-ol | Tertiary | 145-146 | - | 0.829 |

| 2,4-Dimethylpentan-3-ol | Secondary | 147-149 | - | 0.821 |

| 3-Ethylpentan-3-ol | Tertiary | 140-142 | -50 | 0.82 |

Experimental Protocols

Synthesis of C7H16O Alcohols

The synthesis of C7H16O alcohol isomers can be achieved through various established organic synthesis methods. The choice of method depends on the desired isomer (primary, secondary, or tertiary) and the available starting materials.

3.1.1. Synthesis of a Secondary Alcohol: 2-Heptanol

A common method for the synthesis of secondary alcohols is the reduction of a corresponding ketone. For the synthesis of 2-heptanol, methyl n-amyl ketone (2-heptanone) can be reduced using sodium in an alcoholic solution.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve methyl n-amyl ketone in a mixture of 95% ethanol (B145695) and water.[5]

-

Reduction: Gradually add sodium wire through the condenser into the reaction mixture. The reaction is exothermic and may require cooling to maintain a temperature below 30°C to prevent the formation of condensation byproducts.[5]

-

Work-up: Once all the sodium has reacted, add water to the mixture and cool it to 15°C. Separate the upper oily layer containing the 2-heptanol.[5]

-

Purification: Wash the organic layer with dilute hydrochloric acid followed by water. Dry the product over anhydrous sodium sulfate (B86663) and then purify by fractional distillation. The fraction distilling at 155–157.5°C is collected as pure 2-heptanol.[5]

3.1.2. Synthesis of a Secondary Alcohol with a Branched Chain: 4-Methyl-3-heptanol (B77350)

Grignard reactions are versatile for synthesizing a wide range of alcohols. The synthesis of 4-methyl-3-heptanol can be accomplished by reacting propanal with the Grignard reagent prepared from 2-bromopentane (B28208).[6]

Experimental Protocol:

-

Grignard Reagent Preparation: In a dry flask under an inert atmosphere, react dry magnesium shavings with 2-bromopentane in dry ethyl ether to form the Grignard reagent (pentylmagnesium bromide).[6]

-

Grignard Reaction: Slowly add a solution of propanal in dry ether to the prepared Grignard reagent while stirring and cooling the reaction mixture.

-

Hydrolysis: After the addition is complete, hydrolyze the reaction mixture by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Separate the ether layer, wash it with aqueous sodium hydroxide, and dry it over magnesium sulfate. Remove the ether by evaporation and purify the resulting oily residue by distillation at atmospheric pressure. The fraction boiling between 150-165°C is collected as 4-methyl-3-heptanol.[6]

Separation of C7H16O Alcohol Isomers

A mixture of C7H16O alcohol isomers can be separated into its individual components using chromatographic techniques. Chiral porous coordination polymers have been shown to be effective in the separation of optical isomers of alcohols like 2-butanol, a technique that can be adapted for the chiral isomers of C7H16O.[7]

Experimental Protocol: Chromatographic Separation

-

Column Preparation: Pack a chromatography column with a suitable chiral stationary phase, such as a chiral porous coordination polymer.[7]

-

Elution: Dissolve the mixture of alcohol isomers in an appropriate solvent system (e.g., a mixture of n-hexane and 2-propanol) and apply it to the column.[7]

-

Fraction Collection: Elute the column with the chosen solvent system and collect the fractions.

-

Analysis: Analyze the collected fractions using techniques like gas chromatography-mass spectrometry (GC-MS) or NMR spectroscopy to identify the separated isomers.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and identification of C7H16O alcohol isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the hydroxyl (-OH) functional group. Alcohols exhibit a characteristic broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration.[8][9] The C-O stretching vibration appears as a strong band in the 1000-1260 cm⁻¹ region. The exact position of the C-O stretch can help distinguish between primary (around 1050 cm⁻¹), secondary (around 1100 cm⁻¹), and tertiary (around 1150 cm⁻¹) alcohols.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectra of C7H16O alcohols provide detailed information about the carbon-hydrogen framework.

-

-OH Proton: The chemical shift of the hydroxyl proton is variable (typically δ 0.5-5.0) and the signal is often a broad singlet due to rapid proton exchange. The addition of D₂O will cause this peak to disappear, confirming its identity.[8]

-

Protons on the Carbon Bearing the -OH Group (H-C-OH): The chemical shift of these protons is typically in the range of δ 3.3-4.0. The splitting pattern of this signal provides information about the number of adjacent protons.

-

Alkyl Protons: The protons of the alkyl chain appear in the upfield region (δ 0.8-2.0).

¹³C NMR Spectroscopy: The carbon NMR spectra indicate the number of unique carbon environments in the molecule.

-

Carbon Bearing the -OH Group (C-OH): This carbon atom is deshielded by the electronegative oxygen and typically resonates in the range of δ 60-90.

-

Alkyl Carbons: The carbons of the alkyl chain appear in the upfield region (δ 10-60).

Table 2: Representative Spectroscopic Data for C7H16O Alcohol Isomers

| Isomer | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ, multiplicity) | Key ¹³C NMR Signals (δ) |

| Heptan-1-ol | 3330 (br, O-H), 2925 (C-H), 1058 (C-O) | 3.64 (t, -CH₂OH), 1.57 (quint, -CH₂CH₂OH), 0.89 (t, -CH₃) | 62.9 (-CH₂OH), 32.8, 31.8, 29.1, 25.8, 22.6, 14.1 (-CH₃) |

| Heptan-2-ol | 3350 (br, O-H), 2930 (C-H), 1115 (C-O) | 3.80 (sext, -CHOH-), 1.20 (d, -CH(OH)CH₃), 0.89 (t, -CH₂CH₃) | 68.3 (-CHOH-), 40.1, 31.9, 25.2, 23.5, 22.6, 14.1 |

| 3-Ethylpentan-3-ol | 3400 (br, O-H), 2960 (C-H), 1150 (C-O) | 1.45 (q, 3x -CH₂-), 0.85 (t, 3x -CH₃) | 75.8 (-C(OH)-), 30.1 (3x -CH₂-), 8.5 (3x -CH₃) |

Note: Spectroscopic data are approximate and can vary based on the solvent and other experimental conditions.

Classification of C7H16O Alcohols

The structural isomers of C7H16O alcohols can be systematically categorized based on their carbon skeleton and the position of the hydroxyl group. This classification is essential for understanding their reactivity and properties. A logical diagram illustrating this classification is provided below.

Caption: Classification of C7H16O alcohol isomers.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. scienceready.com.au [scienceready.com.au]

- 3. byjus.com [byjus.com]

- 4. webqc.org [webqc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. dasher.wustl.edu [dasher.wustl.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

steric hindrance effects of the neo-pentyl group

An In-depth Technical Guide on the Steric Hindrance Effects of the Neopentyl Group

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Archetype of Steric Bulk

The neopentyl group, systematically named 2,2-dimethylpropyl, is a five-carbon alkyl substituent with the formula (CH₃)₃CCH₂–.[1][2] Its defining structural feature is a quaternary α-carbon bonded to a methylene (B1212753) group, which in turn is attached to the parent molecule. This arrangement results in a sterically demanding t-butyl group positioned adjacent to the site of chemical reactivity, creating a profound and highly influential steric shield. This steric hindrance is not merely a minor perturbation but a dominant factor that dictates reaction pathways, dramatically alters reaction rates, and influences molecular conformations.[3][4] For chemists, the neopentyl group serves as a classic example of extreme steric effects, presenting significant challenges in synthesis while also offering unique opportunities in molecular design, particularly in the fields of materials science and pharmacology.[5] This guide provides a detailed examination of the steric effects imparted by the neopentyl group, focusing on its influence on chemical reactivity, its structural characterization, and its strategic application in drug development.

Impact on Reaction Mechanisms and Rates

The steric bulk of the neopentyl group fundamentally alters the kinetics and outcomes of many common organic reactions, most notably nucleophilic substitution reactions.

Bimolecular Nucleophilic Substitution (Sₙ2) Reactions

Primary alkyl halides are typically excellent substrates for Sₙ2 reactions. However, neopentyl halides are a prominent exception to this rule.[4][6] The Sₙ2 mechanism requires a nucleophile to approach the electrophilic carbon from the backside, opposite to the leaving group. In neopentyl systems, the bulky t-butyl group effectively blocks this trajectory, creating severe steric hindrance in the trigonal bipyramidal transition state.[7][8]

This steric clash dramatically raises the activation energy of the reaction, rendering the Sₙ2 pathway kinetically unfeasible for most practical purposes.[7] The consequence is a drastic reduction in reaction rate. For instance, the rate of Sₙ2 reaction for neopentyl bromide is approximately 100,000 times slower than that of n-propyl bromide and millions of times slower than methyl bromide.[6][8][9] This deactivation highlights that steric effects from the β-carbon can be as impactful as those at the α-carbon.[6]

Unimolecular Nucleophilic Substitution (Sₙ1) Reactions

Under conditions that favor Sₙ1 reactions (e.g., a weak nucleophile in a polar protic solvent), neopentyl substrates also exhibit unique behavior. The reaction is initiated by the departure of the leaving group to form a carbocation. However, the initially formed neopentyl carbocation is a highly unstable primary carbocation.[10][11]

This unstable intermediate rapidly undergoes a 1,2-methyl shift, a type of Wagner-Meerwein rearrangement, to form a much more stable tertiary carbocation (the tert-amyl cation).[10][11] The nucleophile then attacks this rearranged carbocation, leading to a product with a different carbon skeleton than the starting material. Therefore, direct substitution products are not observed in Sₙ1 reactions of neopentyl systems.[8][11]

Elimination (E2) Reactions

The neopentyl group is also highly resistant to bimolecular elimination (E2) reactions. The E2 mechanism requires a base to abstract a proton from the β-carbon. In the neopentyl group, there are no β-hydrogens on the quaternary carbon, making E2 elimination impossible through that pathway. While elimination involving the methyl groups is theoretically possible, the steric crowding makes it difficult for a base to approach, and these reactions are generally not favored.[3] This resistance to elimination enhances the stability of neopentyl-containing compounds in basic conditions.[3]

Quantitative Data on Steric Effects

The steric influence of the neopentyl group is best appreciated through quantitative data comparing its reactivity and energetic penalties to less hindered analogues.

Table 1: Relative Reaction Rates for Sₙ2 Reactions

This table illustrates the dramatic decrease in reactivity for neopentyl halides in Sₙ2 reactions compared to other primary alkyl halides.

| Alkyl Halide (R-X) | Relative Rate | Reference(s) |

| Methyl (CH₃-X) | ~3,000,000 | [8] |

| Ethyl (CH₃CH₂-X) | ~100,000 | [6] |

| n-Propyl (CH₃CH₂CH₂-X) | ~100,000 | [6] |

| Neopentyl ((CH₃)₃CCH₂-X) | 1 | [6][9] |

Table 2: Calculated Activation Energy Increase Due to Neopentyl Group

Computational studies quantify the energetic penalty imposed by the neopentyl group's steric bulk on the Sₙ2 transition state.

| Reaction Comparison | Computational Method | Calculated Increase in Activation Energy (kcal/mol) | Reference(s) |

| Neopentyl vs. Ethyl | B3LYP, CBS-QB3 | ~6 | [7] |

| Neopentyl vs. Methyl | B3LYP, CBS-QB3 | ~6 | [7] |

Visualizing Steric Hindrance and Reaction Pathways

Graphviz diagrams provide a clear visual representation of the complex relationships and workflows governed by the neopentyl group's steric effects.

Caption: Sₙ2 reaction pathway comparison.

Caption: Sₙ1 reaction pathway with rearrangement.

Experimental Protocols for Characterization

Elucidating the structural and reactive consequences of the neopentyl group requires specific experimental techniques.

Kinetic Studies of Nucleophilic Substitution

Objective: To quantitatively measure the reaction rate of a neopentyl substrate in a substitution reaction and compare it to a non-hindered analogue.

Methodology:

-

Reaction Setup: A solution of neopentyl bromide (e.g., 0.1 M) and a nucleophile (e.g., 0.1 M sodium iodide) in a suitable solvent (e.g., acetone) is prepared in a thermostated reaction vessel. A parallel reaction is set up using n-propyl bromide as a control.

-

Sampling: At timed intervals, aliquots are withdrawn from the reaction mixture. The reaction in the aliquot is quenched, for example, by rapid cooling or dilution.

-

Analysis: The concentration of the reactant (alkyl bromide) or product is determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A calibration curve is used for accurate quantification.

-

Data Processing: The concentration data versus time is plotted. The rate constant (k) is determined by fitting the data to the appropriate rate law (e.g., a second-order rate law for an Sₙ2 reaction).

-

Comparison: The rate constant for the neopentyl bromide reaction is compared directly with the rate constant obtained for n-propyl bromide under identical conditions to determine the relative reactivity.

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional atomic structure of a molecule containing a neopentyl group, providing definitive data on bond lengths, angles, and conformations.[12]

Methodology:

-

Crystallization: A highly purified sample of the neopentyl-containing compound is dissolved in a suitable solvent system. Single crystals are grown via slow evaporation, vapor diffusion, or slow cooling of a saturated solution.[13]

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion. The diffractometer directs a monochromatic X-ray beam at the crystal, which is rotated to expose all crystallographic planes.[13][14] The diffracted X-rays are recorded by a detector.[12]

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map. This model is then refined using least-squares methods to achieve the best fit between the observed diffraction data and the data calculated from the model, yielding the final structure with high precision.[13]

Caption: Experimental workflow for X-ray crystallography.

Applications in Drug Development and Molecular Design

While a synthetic challenge, the steric bulk of the neopentyl group is a powerful tool in medicinal chemistry and drug design.[3]

-

Enhancing Metabolic Stability: The neopentyl group can act as a "metabolic shield." By positioning it near a metabolically liable site on a drug molecule, it can sterically block the approach of metabolic enzymes, such as cytochrome P450s. This protection can significantly slow down the rate of drug metabolism, thereby increasing its half-life and bioavailability.[3]

-

Modulating Receptor Selectivity: The defined and rigid conformation imposed by a neopentyl group can be exploited to control how a drug molecule fits into the binding pocket of a biological target. This can enhance binding affinity for the desired target while creating steric clashes that prevent binding to off-targets, thus improving the drug's selectivity and reducing side effects.

-

Improving Pharmacokinetic Properties: The introduction of a neopentyl group increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Its resistance to common elimination and substitution reactions also contributes to the overall chemical stability of the drug candidate.[3]

Conclusion

The neopentyl group exerts one of the most pronounced steric hindrance effects in organic chemistry. Its t-butyl moiety drastically slows Sₙ2 reactions, promotes skeletal rearrangements in Sₙ1 reactions, and provides significant stability against elimination pathways. While these characteristics present considerable hurdles for synthetic chemists, they simultaneously provide a valuable and powerful tool for molecular engineers and drug developers. By understanding and harnessing the quantitative and qualitative aspects of neopentyl steric hindrance, researchers can rationally design molecules with enhanced stability, improved pharmacokinetic profiles, and greater target selectivity, underscoring the group's enduring importance in modern chemical science.

References

- 1. srjng88.medium.com [srjng88.medium.com]

- 2. Illustrated Glossary of Organic Chemistry - Neopentyl group [chem.ucla.edu]

- 3. fiveable.me [fiveable.me]

- 4. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 5. Neopentyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. quora.com [quora.com]

- 11. organicmystery.com [organicmystery.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciencemuseum.org.uk [sciencemuseum.org.uk]

Spectroscopic Profile of 2,2-Dimethylpentan-1-ol: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 2,2-dimethylpentan-1-ol (CAS No: 2370-12-9), a colorless liquid utilized in the fragrance and flavor industries.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by data from various spectroscopic techniques. The quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.3 | Singlet | 2H | -CH₂OH (H1) |

| ~1.3 | Triplet | 2H | -CH₂- (H4) |

| ~1.2 | Multiplet | 2H | -CH₂- (H3) |

| ~0.9 | Triplet | 3H | -CH₃ (H5) |

| ~0.85 | Singlet | 6H | -C(CH₃)₂ |

| Variable | Broad Singlet | 1H | -OH |

Note: Data is based on predicted values and general chemical shift ranges for alcohols.[1] The hydroxyl proton's chemical shift can vary depending on concentration, solvent, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~70-75 | CH₂ | -CH₂OH (C1) |

| ~40-45 | CH₂ | -CH₂- (C3) |

| ~35-40 | C | -C(CH₃)₂ (C2) |

| ~25-30 | CH₃ | -C(CH₃)₂ |

| ~15-20 | CH₂ | -CH₂- (C4) |

| ~10-15 | CH₃ | -CH₃ (C5) |

Note: Data is based on predicted values.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2960-2850 | Strong | C-H Stretch | Alkane (-CH₃, -CH₂) |

| 1480-1365 | Medium | C-H Bend | Alkane (-CH₃, -CH₂) |

| 1260-1050 | Strong | C-O Stretch | Primary Alcohol |

Note: Data is based on characteristic absorption regions for alcohols and alkanes.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here is from electron ionization (EI).[3]

Table 4: Major Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 85 | High | [M - CH₂OH]⁺ |

| 57 | Base Peak | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 29 | Medium | [C₂H₅]⁺ |

Source: NIST Mass Spectrometry Data Center.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[4]

-

The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[5]

-

The NMR tube is capped and carefully wiped clean before being placed in the spectrometer.[4]

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard single-pulse experiment is performed.

-

For identification of the hydroxyl proton, a "D₂O shake" can be performed by adding a few drops of deuterium (B1214612) oxide to the sample, which results in the disappearance of the -OH signal in the subsequent spectrum.[6]

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[7]

-

A sufficient number of scans are acquired to obtain a good quality spectrum due to the low natural abundance of ¹³C.[8]

Infrared (IR) Spectroscopy

Sample Preparation and Analysis:

-

As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[9][10]

-

A background spectrum of the empty spectrometer is recorded first.[11]

-

The sample is then scanned, and the background is automatically subtracted to produce the final IR spectrum.

Mass Spectrometry (Electron Ionization)

Sample Introduction and Ionization:

-

A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized under vacuum.[12]

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13]

-

This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, charged ions.[14]

Mass Analysis and Detection:

-

The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[15]

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

References

- 1. guidechem.com [guidechem.com]

- 2. formula infrared spectrum of 2,2-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1-Pentanol, 2,2-dimethyl- [webbook.nist.gov]

- 4. youtube.com [youtube.com]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

- 8. bu.edu [bu.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jasco-global.com [jasco-global.com]

- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Navigating the Solubility Landscape of 2,2-Dimethylpentan-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-Dimethylpentan-1-ol, a branched primary alcohol, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in chemical synthesis, formulation development, and various research endeavors. This document presents a detailed analysis of its predicted solubility based on its molecular structure, a standardized experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Concepts: Understanding the Solubility of this compound

This compound possesses a distinct molecular architecture that governs its solubility behavior. The presence of a polar hydroxyl (-OH) group facilitates hydrogen bonding, rendering it capable of interacting with polar solvents. Conversely, the C7 hydrocarbon chain, with its gem-dimethyl substitution, introduces a significant nonpolar character. This dual nature—hydrophilic head and hydrophobic tail—results in a nuanced solubility profile.

Generally, this compound is expected to exhibit moderate solubility in water and greater solubility in organic solvents.[1] The principle of "like dissolves like" is paramount in predicting its behavior; it will more readily dissolve in solvents of similar polarity. While one source indicates a water solubility of 0.03 M, comprehensive quantitative data in a range of organic solvents is not widely available in published literature.[2]

Predicted Solubility Profile

In the absence of extensive experimental data, the following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents at standard temperature and pressure. These predictions are based on the polarity of the solvents and the structural characteristics of this compound.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane (B92381) | Nonpolar | High | The nonpolar hydrocarbon chain of this compound will interact favorably with the nonpolar hexane molecules. |

| Toluene (B28343) | Nonpolar (Aromatic) | High | Similar to hexane, the nonpolar characteristics of toluene will facilitate the dissolution of the nonpolar portion of the alcohol. |

| Diethyl Ether | Polar Aprotic | High | Diethyl ether can act as a hydrogen bond acceptor, interacting with the hydroxyl group of the alcohol, while its alkyl groups are compatible with the alcohol's hydrocarbon chain. |

| Acetone | Polar Aprotic | High | Acetone's polarity and ability to accept hydrogen bonds suggest good solubility. |

| Ethanol (B145695) | Polar Protic | Very High (Miscible) | As a lower-chain alcohol, ethanol is structurally similar and can engage in hydrogen bonding as both a donor and acceptor, leading to high miscibility. |

| Methanol | Polar Protic | Very High (Miscible) | Similar to ethanol, methanol's strong hydrogen bonding capabilities will lead to high miscibility. |

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for this compound in various organic solvents, a standardized experimental protocol is essential. The following details the isothermal shake-flask method, a widely accepted and reliable technique.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator with temperature control (±0.1 °C)

-

Calibrated flasks or vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) with a suitable column and flame ionization detector (FID), or other suitable analytical instrumentation (e.g., HPLC, NMR)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the flasks in a thermostatic shaker bath set to the desired temperature.

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. Constant agitation is necessary throughout this period.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, cease agitation and allow the solid phase to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid any change in solubility.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact weight of the collected filtrate.

-

-

Quantification:

-

Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable analytical method) to determine the concentration of this compound.

-

Perform multiple measurements for each solvent and temperature to ensure reproducibility.

-

3. Data Analysis:

-

Calculate the solubility of this compound in the respective solvent, typically expressed in grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the isothermal shake-flask method.

This in-depth guide provides a foundational understanding of the solubility of this compound in organic solvents. While predicted solubilities offer a useful starting point, the detailed experimental protocol empowers researchers to generate precise quantitative data tailored to their specific applications. This knowledge is indispensable for the effective utilization of this compound in the fields of chemistry and drug development.

References

An In-depth Technical Guide on Neoheptanol (2,2-Dimethyl-1-pentanol)

Introduction

Neoheptanol, systematically named 2,2-dimethyl-1-pentanol, is a branched-chain primary alcohol with the molecular formula C7H16O.[1] Its structure consists of a pentanol (B124592) backbone with two methyl groups attached to the second carbon atom.[1] This arrangement classifies it as a "neo" alcohol. It is a colorless liquid at room temperature with a characteristic alcohol odor.[1] Due to its hydrophobic hydrocarbon chain, neoheptanol has limited solubility in water but is soluble in organic solvents.[1] The presence of the hydroxyl group enables it to participate in hydrogen bonding, which influences its physical properties like boiling and melting points.[1] This compound serves as a versatile solvent and an intermediate in the synthesis of other chemical compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Neoheptanol is presented below.

| Property | Value | Reference |

| Molecular Formula | C7H16O | [2] |

| Molecular Weight | 116.2 g/mol | [2] |

| CAS Number | 2370-12-9 | [3] |

| Boiling Point | 153 °C | [4] |

| Refractive Index | 1.4251 | [4] |

| InChI Key | QTOMCRXZFDHJOL-UHFFFAOYSA-N | [5] |

| SMILES | CCCC(C)(C)CO | [5] |

Synthesis of Neoheptanol

The synthesis of 2,2-dimethyl-1-pentanol was first described in an investigation aimed at preparing and characterizing this previously unknown alcohol.[6] The multi-step synthesis starts from n-propyl magnesium bromide and acetone.[6]

Overall Reaction Pathway

Caption: Synthesis of Neoheptanol from n-propyl magnesium bromide.

Experimental Protocols

Step 1: Synthesis of 2-methyl-2-pentanol (B124083) [6]

-

Reactants: n-propyl magnesium bromide, acetone.

-

Procedure: n-propyl magnesium bromide is prepared and then treated with acetone. Subsequent hydrolysis of the reaction mixture yields 2-methyl-2-pentanol. The product is then purified.

Step 2: Synthesis of 2-chloro-2-methyl pentane (B18724) [6]

-

Reactants: 2-methyl-2-pentanol, concentrated hydrochloric acid.

-

Procedure: The purified 2-methyl-2-pentanol is treated with cold concentrated hydrochloric acid to convert it to 2-chloro-2-methyl pentane.

Step 3: Synthesis of 2,2-dimethyl pentanoic acid [6]

-

Reactants: 2-chloro-2-methyl pentane, magnesium, carbon dioxide.

-

Procedure: The Grignard reagent of 2-chloro-2-methyl pentane is prepared. This Grignard reagent is then treated with carbon dioxide, followed by hydrolysis, to produce 2,2-dimethyl pentanoic acid. The acid is identified by its boiling point and through the preparation of its amide derivative.

Step 4: Synthesis of 2,2-dimethyl-1-pentanol (Neoheptanol) [6]

-

Reactants: 2,2-dimethyl pentanoic acid, lithium aluminum hydride (LiAlH4).

-

Procedure: The 2,2-dimethyl pentanoic acid is reduced using lithium aluminum hydride to yield 2,2-dimethyl-1-pentanol. The final product's purity is confirmed by gas-liquid partition chromatography, with a reported purity of better than 99 mole %.[6]

Characterization and Dehydration

Following its synthesis, 2,2-dimethyl-1-pentanol was characterized by preparing eight of its derivatives.[6] The study also investigated the rearrangement and dehydration of the alcohol.

Dehydration Experimental Workflow

Caption: Experimental workflow for the dehydration of Neoheptanol.

Experimental Protocol for Dehydration and Analysis[6]

-

Dehydration: The rearrangement and dehydration of 2,2-dimethyl-1-pentanol are achieved by heating the alcohol with 8% by weight of concentrated sulfuric acid at its boiling point.[6]

-

Product Analysis:

-

The resulting mixture of unsaturated rearranged products is subjected to ozonolysis to cleave the double bonds.[6]

-

The ozonides are then reductively cleaved using lithium aluminum hydride, which converts them into a mixture of alcohols.[6]

-

This final mixture of alcohols is analyzed both qualitatively and quantitatively using gas-liquid partition chromatography. This analysis successfully identified all five of the theoretically possible rearranged products.[6]

-

Applications and Safety

Neoheptanol is utilized as a solvent and in the synthesis of other chemical compounds.[1] While specific toxicity data is not extensively detailed in the provided results, it is noted that it may exhibit moderate toxicity, requiring appropriate handling and safety precautions in laboratory and industrial settings.[1]

References

Theoretical Modeling of 2,2-Dimethylpentan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of 2,2-Dimethylpentan-1-ol, a branched primary alcohol with applications in various chemical industries. Due to the limited availability of specific experimental and computational studies on this molecule in publicly accessible literature, this document outlines a robust theoretical workflow based on established computational chemistry principles and data from analogous structures, such as neopentyl alcohol. The guide details methodologies for geometry optimization, conformational analysis, and vibrational spectroscopy using Density Functional Theory (DFT). Furthermore, it presents standardized experimental protocols for the validation of theoretical findings. All quantitative data herein are presented as representative examples to illustrate the expected outcomes of such a computational study.

Introduction

This compound is a primary alcohol characterized by a neo-pentyl-like scaffold, featuring a sterically hindered gem-dimethyl group at the C2 position. This structural motif significantly influences its physicochemical properties, including its reactivity, conformational landscape, and spectroscopic signatures. Theoretical modeling provides a powerful avenue to investigate these properties at a molecular level, offering insights that can guide applications in solvent chemistry, material science, and as a building block in drug development.

This guide focuses on the application of Density Functional Theory (DFT), a widely used quantum chemical method that offers a favorable balance between computational cost and accuracy for molecules of this size. The methodologies described herein will enable researchers to predict the stable conformations, geometric parameters, and vibrational spectra of this compound.

Theoretical Modeling Workflow

The theoretical investigation of this compound can be systematically approached through a multi-step computational workflow. This process involves an initial conformational search to identify stable isomers, followed by geometry optimization and subsequent analysis of their vibrational and electronic properties.

Caption: A generalized workflow for the theoretical modeling of this compound.

Computational Methodologies

Conformational Analysis

The presence of rotatable bonds in this compound necessitates a thorough conformational analysis to identify all stable, low-energy structures. The steric hindrance from the gem-dimethyl group is expected to limit the number of accessible conformations.

A common approach involves an initial scan of the potential energy surface using a less computationally expensive method, such as molecular mechanics, followed by the refinement of the identified minima using a higher level of theory.

Geometry Optimization and Vibrational Analysis

The geometry of each identified conformer should be fully optimized without any symmetry constraints. A widely used and reliable method for this purpose is Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and a Pople-style basis set, such as 6-31G*.

Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections, which are crucial for obtaining accurate relative energies between conformers.

Predicted Molecular Properties (Representative Data)

The following tables summarize the kind of quantitative data that would be obtained from the theoretical modeling of this compound. Note: These are illustrative values based on typical bond lengths and angles for similar organic molecules and are not the result of a specific calculation for this molecule.

Optimized Geometric Parameters

The tables below present the predicted bond lengths, bond angles, and a key dihedral angle for the lowest energy conformer of this compound, as would be calculated at the B3LYP/6-31G* level of theory.

Table 1: Selected Optimized Bond Lengths

| Bond | Predicted Length (Å) |

| C1-O | 1.428 |

| C1-C2 | 1.545 |

| C2-C3 | 1.542 |

| C2-C6 (methyl) | 1.538 |

| C2-C7 (methyl) | 1.538 |

| C3-C4 | 1.535 |

| C4-C5 | 1.531 |

| O-H | 0.965 |

Table 2: Selected Optimized Bond Angles

| Angle | Predicted Angle (°) |

| O-C1-C2 | 111.5 |

| C1-C2-C3 | 110.2 |

| C1-C2-C6 | 109.8 |

| C3-C2-C6 | 109.1 |

| C6-C2-C7 | 108.5 |

| C2-C3-C4 | 114.1 |

| C3-C4-C5 | 113.5 |

| C1-O-H | 108.9 |

Table 3: Key Optimized Dihedral Angle

| Dihedral Angle | Predicted Angle (°) |

| O-C1-C2-C3 | 178.5 (anti-periplanar) |

Conformational Energies

The relative energies of the stable conformers of this compound, determined by rotation around the C1-C2 and C2-C3 bonds, would be calculated to understand their relative populations at a given temperature.

Table 4: Relative Energies of Stable Conformers

| Conformer | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Conformer 1 (Global Minimum) | 0.00 | 0.00 | 0.00 |

| Conformer 2 | 0.75 | 0.72 | 1.50 |

| Conformer 3 | 1.20 | 1.15 | 2.15 |

Predicted Vibrational Frequencies

The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of this compound. A scaling factor (typically around 0.96 for B3LYP/6-31G*) is often applied to the calculated frequencies to better match experimental data.

Table 5: Selected Predicted Vibrational Frequencies and Assignments

| Mode | Predicted Frequency (cm⁻¹, scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | 3650 | 55.2 | 105.8 | O-H stretch |

| 2 | 2965 | 45.8 | 85.3 | C-H stretch (methyl, asym) |

| 3 | 2870 | 30.1 | 120.5 | C-H stretch (methyl, sym) |

| 4 | 1460 | 15.7 | 40.2 | C-H bend (CH₂) |

| 5 | 1050 | 80.3 | 25.1 | C-O stretch |

| 6 | 850 | 10.2 | 15.6 | C-C stretch |

Experimental Protocols for Validation

The theoretical predictions should be validated against experimental data. The following are standard protocols for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To confirm the purity of the sample and to obtain the mass spectrum for comparison with the calculated molecular weight.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

-

Method:

-

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is prepared.

-

A small volume (e.g., 1 µL) is injected into the GC.

-

The GC oven temperature is ramped (e.g., from 50 °C to 250 °C at 10 °C/min) to separate the compound from any impurities.

-

The mass spectrometer is operated in electron ionization (EI) mode to generate a mass spectrum.

-

The retention time and the mass spectrum are recorded.

-

Infrared (IR) and Raman Spectroscopy

-

Objective: To obtain the vibrational spectra of the molecule for comparison with the theoretically predicted frequencies.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer and a Raman spectrometer.

-

Method for IR Spectroscopy:

-

A neat liquid sample is placed between two KBr or NaCl plates.

-

The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

The positions and relative intensities of the absorption bands are noted.

-

-

Method for Raman Spectroscopy:

-

A liquid sample is placed in a glass capillary tube.

-

The sample is irradiated with a monochromatic laser source (e.g., 785 nm).

-

The scattered light is collected and analyzed to generate the Raman spectrum.

-

The positions and relative intensities of the Raman shifts are recorded.

-

Visualization of Molecular Structure

The three-dimensional structure of the lowest energy conformer of this compound can be visualized to better understand its spatial arrangement.

In-Depth Technical Guide: Safety and Handling of 2,2-Dimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,2-Dimethylpentan-1-ol (CAS No. 2370-12-9). The information is intended to support safe laboratory and manufacturing practices.

Chemical and Physical Properties

This compound, also known as Neoheptanol, is a primary alcohol. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C7H16O |

| Molar Mass | 116.20 g/mol |

| Appearance | Colorless liquid |

| Odor | Mild alcoholic |

| Boiling Point | 154 °C[1] |

| Melting Point | -30.45 °C (estimate)[1] |

| Density | 0.830 g/cm³[1] |

| Flash Point | 49.4 °C |

| Solubility | Moderately soluble in water; soluble in organic solvents. |

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not consistently available across public databases. One safety data sheet indicates that no data is available for a formal classification.[1] Therefore, it is prudent to handle this chemical with the precautions suitable for a flammable liquid that may cause skin and eye irritation.

Potential Hazards:

-

Flammability: As a combustible liquid, it can ignite when exposed to heat or flames.

-

Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

Toxicological Data

| Toxicological Endpoint | Value |

| Acute Oral Toxicity (LD50) | Data not available |